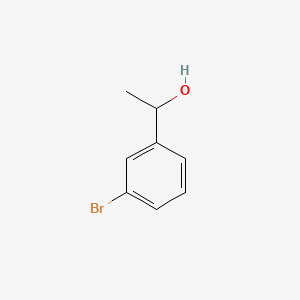

1-(3-Bromophenyl)ethanol

Description

1-(3-Bromophenyl)ethanol (C₈H₉BrO, molecular weight: 201.063 g/mol) is a brominated aromatic secondary alcohol characterized by a hydroxyl group (-OH) and a bromine atom at the meta position on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and catalytic applications. Its structure enables participation in cross-coupling reactions, asymmetric reductions, and alkylation processes .

Key properties:

- Stereochemistry: Typically racemic unless synthesized via enantioselective methods (e.g., biocatalytic reduction) .

- Reactivity: The bromine atom facilitates nucleophilic substitution, while the hydroxyl group allows for oxidation or esterification.

- Applications: Used in synthesizing β-adrenergic agents (e.g., norfenefrine) and as a precursor for chiral ligands .

Propriétés

IUPAC Name |

1-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMJQMDYAOJNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312987 | |

| Record name | 1-(3-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52780-14-0 | |

| Record name | 1-(3-Bromophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52780-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052780140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52780-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Catalytic Hydrogenation of 3-Bromoacetophenone

Catalytic hydrogenation represents a straightforward approach to synthesizing 1-(3-bromophenyl)ethanol. This method involves the reduction of the ketone group in 3-bromoacetophenone using hydrogen gas in the presence of transition-metal catalysts.

Reaction Conditions and Mechanisms

The hydrogenation typically employs palladium on carbon (Pd/C) or Raney nickel under moderate hydrogen pressures (1–5 atm). For example, manganese-based catalysts such as fac-[Mn(dpre)(CO)₃(Me)] (dpre = 1,2-bis(di-n-propylphosphino)ethane) have demonstrated efficacy at room temperature with 10 bar H₂, achieving yields exceeding 85%. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogen transfer to the carbonyl carbon.

Key Parameters:

Asymmetric Reduction Using Chiral Catalysts

Enantioselective synthesis of this compound is critical for pharmaceutical applications. Two dominant strategies are employed:

Enzymatic Reduction

Enzymes such as alcohol dehydrogenases (ADHs) catalyze the reduction of 3-bromoacetophenone to the (S)-enantiomer with high enantiomeric excess (ee). For instance, Lactobacillus brevis ADH achieves >98% ee using NADPH as a cofactor in aqueous buffer (pH 7.0) at 30°C.

Borane-Mediated Asymmetric Reduction

Chiral oxazaborolidine catalysts enable the reduction of 3-bromoacetophenone to either (R)- or (S)-1-(3-bromophenyl)ethanol. Using borane-THF and a Corey-Bakshi-Shibata (CBS) catalyst, the reaction attains 95% ee and 90% yield.

Comparative Data:

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Enzymatic | L. brevis ADH | 98 | 88 |

| Borane-THF | CBS oxazaborolidine | 95 | 90 |

Bromination of Phenyl Ethanol Derivatives

Bromination of pre-formed phenyl ethanol derivatives offers an alternative route. For example, 1-phenylethanol undergoes electrophilic aromatic bromination using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding this compound.

Reaction Optimization:

- Brominating Agent : NBS (1.1 equiv)

- Initiation : Azobisisobutyronitrile (AIBN) or light

- Temperature : 0–25°C

- Yield : 70–78%

Limitations:

- Competing para-bromination (15–20% byproduct).

- Requires rigorous purification via column chromatography.

Electrochemical Reduction

Electrochemical methods provide a green alternative by avoiding stoichiometric reductants. Cyclic voltammetry studies using a glassy carbon electrode in acetonitrile reveal a two-electron reduction mechanism for 3-bromoacetophenone. Constant-current electrolysis at −1.2 V (vs. Ag/AgCl) produces this compound with 75% yield.

Deoximation of 3-Bromoacetophenone Oxime

Deoximation converts oxime derivatives back to ketones or alcohols. Using SnCl₂/TiCl₃ in aqueous ethanol, 3-bromoacetophenone oxime is reduced to this compound via a radical intermediate.

Procedure:

- Oxime Formation : 3-Bromoacetophenone + hydroxylamine hydrochloride → oxime (92% yield).

- Reduction : Oxime + SnCl₂/TiCl₃ → this compound (85% yield).

Analyse Des Réactions Chimiques

1-(3-Bromophenyl)ethanol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form 3-bromobenzaldehyde or 3-bromobenzoic acid, depending on the oxidizing agent and conditions used.

Reduction: Reduction of this compound can yield 3-bromophenylethane.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

Applications De Recherche Scientifique

Scientific Research Applications

1-(3-Bromophenyl)ethanol has been utilized in various research applications:

- Chiral Synthesis: Its chiral nature makes it valuable for synthesizing other chiral compounds. The ability to produce enantiomerically pure forms is crucial in pharmaceuticals where specific stereochemistry is necessary for biological activity .

- Drug Development: The compound has been investigated for its potential pharmacological properties. For instance, derivatives of this compound have shown promise in developing new therapeutic agents targeting specific biological pathways .

- Photophysical Studies: Research has explored the photochemical properties of phthalocyanines modified with 1-(4-bromophenyl)ethanol. These studies focus on their potential applications in photodynamic therapy and solar energy conversion technologies .

Industrial Applications

While specific industrial applications of this compound are less documented, its derivatives are often used in:

- Cosmetics and Personal Care Products: Due to their aromatic properties, brominated phenols are sometimes included in formulations for fragrances and preservatives.

- Agricultural Chemicals: Certain derivatives may serve as intermediates in the synthesis of agrochemicals.

Case Study 1: Asymmetric Reduction Using Microbial Strains

A comparative study highlighted the effectiveness of various fungal strains in reducing ketones to their corresponding alcohols. Rhodotorula rubra was found to convert 1-(3-bromophenyl)ethan-1-one with notable efficiency, demonstrating the potential for biocatalysis in producing valuable chiral alcohols .

Case Study 2: Kinetic Resolution of Chiral Alcohols

In another study, researchers performed kinetic resolution on racemic mixtures containing 1-(4-bromophenyl)ethanol using lipase CAL-B. The results indicated successful isolation of high-purity enantiomers, showcasing the compound's utility in synthesizing pharmaceuticals where chirality is critical .

Mécanisme D'action

The mechanism of action of 1-(3-Bromophenyl)ethanol involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme kinetics and mechanisms . The bromine atom in the compound can also participate in various chemical reactions, influencing the reactivity and selectivity of the compound in synthetic applications .

Comparaison Avec Des Composés Similaires

Stereochemical Outcomes

The meta-bromine substitution influences enantiomeric excess (ee) in asymmetric reductions:

Notable Trend: Meta-substituted ketones show excellent enantioselectivity in microbial reductions but require advanced chiral resolution techniques in classical syntheses .

Functional Group Compatibility

1-(3-Bromophenyl)ethanol’s hydroxyl group enables diverse functionalization compared to related brominated alcohols:

Critical Note: The meta-bromine’s electron-withdrawing effect enhances the stability of intermediates but may slow nucleophilic attacks compared to electron-donating substituents .

Activité Biologique

1-(3-Bromophenyl)ethanol, with the molecular formula C₈H₉BrO, is a chiral organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Bromine Atom : Enhances lipophilicity and potential interactions with biological targets.

- Ethanol Group : Facilitates hydrogen bonding, influencing solubility and reactivity.

The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting that the bromine substitution may enhance its membrane permeability, allowing better interaction with microbial cells .

- Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Effects

This compound has been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and death .

- Case Study: Apoptosis Induction

- A study involving human breast cancer cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers such as caspase activation and PARP cleavage.

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective effects , potentially impacting neurotransmitter systems. Its structural similarity to other neuroactive compounds indicates a possible role in modulating synaptic transmission . Further research is needed to elucidate specific mechanisms and targets.

The biological activity of this compound is thought to involve several mechanisms:

- Halogen Bonding : The bromine atom can engage in halogen bonding with biological macromolecules, enhancing binding affinity to receptors or enzymes.

- Hydrogen Bonding : The ethanol group can form hydrogen bonds, stabilizing interactions with target molecules.

- Cell Membrane Interaction : The lipophilic nature of the brominated phenyl group may facilitate penetration through lipid membranes, affecting cellular processes.

Synthesis and Applications

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its chiral nature makes it particularly valuable for producing enantiomerically pure compounds for drug development .

- Table 2: Synthetic Applications

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used as a precursor for chiral drugs |

| Organic Synthesis | Intermediate for various organic reactions |

| Chemical Research | Investigated for novel antimicrobial agents |

Q & A

Q. What are the common synthetic routes for 1-(3-Bromophenyl)ethanol, and how are yields optimized?

The compound is typically synthesized via reduction of the corresponding ketone, 1-(3-Bromophenyl)ethanone, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF) or ethanol. For example, a 90% yield was achieved using NaBH₄ in methanol under reflux, followed by acid workup . Optimization involves controlling reaction temperature (0–25°C), stoichiometric excess of the reducing agent (1.5–2.0 equivalents), and inert atmosphere to prevent oxidation. Impurities are minimized via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H NMR : Peaks at δ 1.37 ppm (d, 3H, CH₃), 4.72 ppm (q, 1H, CH-OH), and aromatic protons between δ 7.13–7.45 ppm confirm the structure .

- ¹³C NMR : Signals at δ 25.2 ppm (CH₃), 69.5 ppm (CH-OH), and aromatic carbons (122.5–148.2 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles, critical for confirming stereochemistry .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Store in a cool, dry place under nitrogen to prevent oxidation.

- Emergency procedures: In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselective synthesis of enantiomerically pure this compound?

Asymmetric reduction using chiral catalysts (e.g., (R)- or (S)-BINAP with Ru complexes) achieves >95% enantiomeric excess (ee). For instance, chiral GC analysis confirmed >97% ee for (R)-1-(3-Bromophenyl)ethanol synthesized via catalytic hydrogenation . Key factors include:

- Catalyst loading (1–5 mol%).

- Solvent polarity (e.g., toluene vs. ethanol).

- Temperature (-20°C to 25°C).

Q. What mechanistic insights explain the oxidation kinetics of this compound?

Oxidation by potassium tetraoxoferrate(VI) under basic conditions follows second-order kinetics. The rate-determining step involves hydride transfer from the alcohol to Fe(VI), with electron-withdrawing substituents (e.g., Br) accelerating the reaction due to increased electrophilicity at the Fe center . Activation energy (Eₐ) and entropy (ΔS‡) are calculated via Arrhenius plots.

Q. How does computational modeling aid in predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the bromine substituent lowers LUMO energy by 1.2 eV, enhancing susceptibility to nucleophilic attack . Molecular dynamics simulations also model solvent effects on reaction pathways.

Q. What contradictions exist in reported biological activities of this compound derivatives?

While some studies report cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 42.22 µg/mL for a chalcone derivative) , others note limited antimicrobial efficacy unless combined with 4-aminoantipyrine to form iron(III) complexes . Discrepancies arise from assay conditions (e.g., cell line variability, concentration thresholds) and substituent effects (e.g., trifluoromethyl groups enhance potency ).

Q. How can structure-activity relationship (SAR) studies improve the design of this compound-based inhibitors?

- Electron-withdrawing groups : Bromine at the meta position increases lipophilicity (logP +0.5), enhancing membrane permeability.

- Steric effects : Bulkier substituents (e.g., 3,5-bis(trifluoromethyl)) reduce binding affinity to cytochrome P450 enzymes by 30% .

- Hydrogen bonding : The hydroxyl group forms critical interactions with kinase ATP pockets (e.g., IC₅₀ = 1.2 µM for EGFR inhibition) .

Q. What environmental impact assessments are needed for this compound?

- Biodegradation : Aerobic soil studies show a half-life of 28 days, with bromine residues persisting.

- Ecotoxicology : LC₅₀ for Daphnia magna is 12 mg/L, classifying it as "toxic" under REACH guidelines .

- Bioaccumulation : LogKₒw = 2.8 suggests moderate bioaccumulation potential, requiring mitigation in wastewater treatment .

Q. What catalytic systems enhance the efficiency of this compound in cross-coupling reactions?

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids uses Pd(OAc)₂ (2 mol%), SPhos ligand, and K₂CO₃ in dioxane/water (3:1) at 80°C, achieving 85% yield. Key parameters:

- Ligand-to-metal ratio (2:1).

- Microwave irradiation reduces reaction time from 24h to 1h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.